molecular formula C24H18N2O6 B4936484 4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid

Cat. No.: B4936484
M. Wt: 430.4 g/mol
InChI Key: HKVFIWAASGJYPF-JAIQZWGSSA-N
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Description

4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a methoxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of specific catalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring .

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the cyano and nitro groups, play a crucial role in its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-31-22-12-19(11-20(14-25)17-7-9-18(10-8-17)24(27)28)21(26(29)30)13-23(22)32-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3,(H,27,28)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVFIWAASGJYPF-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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